molecular formula C10H14O2 B14656230 1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one CAS No. 51945-40-5

1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one

Cat. No.: B14656230
CAS No.: 51945-40-5
M. Wt: 166.22 g/mol
InChI Key: QMYIFOYBFLOHRR-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one is a chemical compound characterized by the presence of an oxirane ring and a conjugated diene system

Preparation Methods

The synthesis of 1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the epoxidation of a suitable diene precursor using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols or other oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxirane ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products depending on the nucleophile used.

Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature. Major products formed from these reactions include diols, alcohols, and substituted derivatives .

Scientific Research Applications

1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one exerts its effects involves the reactivity of the oxirane ring and the conjugated diene system. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various molecular targets. These interactions can affect biological pathways and processes, making the compound useful in studying enzyme mechanisms and other biochemical phenomena .

Comparison with Similar Compounds

1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.

Properties

CAS No.

51945-40-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(3,3-dimethyloxiran-2-yl)hexa-2,4-dien-1-one

InChI

InChI=1S/C10H14O2/c1-4-5-6-7-8(11)9-10(2,3)12-9/h4-7,9H,1-3H3

InChI Key

QMYIFOYBFLOHRR-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)C1C(O1)(C)C

Origin of Product

United States

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